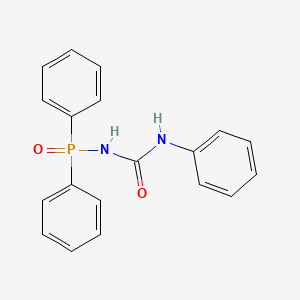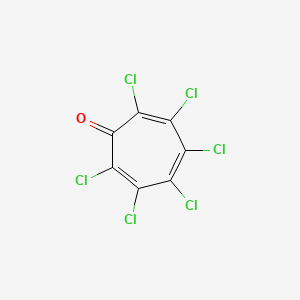
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one is a chlorinated derivative of cycloheptatrienone This compound is characterized by the presence of six chlorine atoms attached to a cycloheptatrienone ring, making it highly chlorinated and potentially reactive
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one typically involves the chlorination of cycloheptatrienone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated cycloheptatrienones.
Aplicaciones Científicas De Investigación
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its high chlorine content.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one exerts its effects involves its high reactivity due to the presence of multiple chlorine atoms. These chlorine atoms can participate in various chemical reactions, making the compound a versatile reagent. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or nucleophilic substitution in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorocycloheptatrienone: A less chlorinated analogue with similar reactivity but different physical properties.
2,3,4,5,6-Pentachlorocycloheptatrienone: Another chlorinated derivative with one less chlorine atom, affecting its reactivity and applications.
Uniqueness
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong electrophilic or nucleophilic interactions.
Propiedades
Número CAS |
21505-24-8 |
|---|---|
Fórmula molecular |
C7Cl6O |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
2,3,4,5,6,7-hexachlorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7Cl6O/c8-1-2(9)4(11)6(13)7(14)5(12)3(1)10 |
Clave InChI |
WGSYUYMYPJFQHE-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


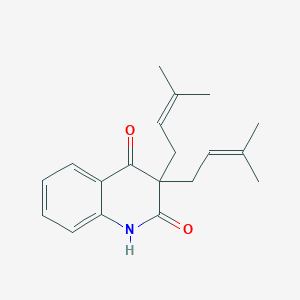
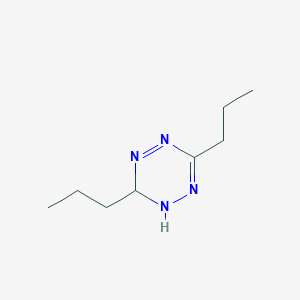
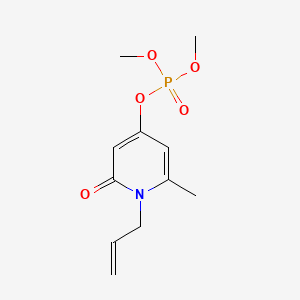
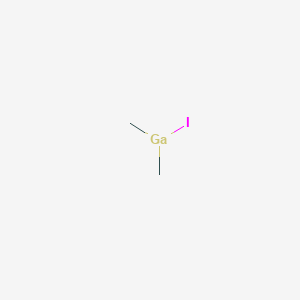
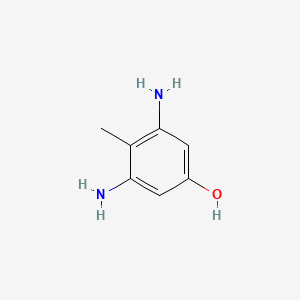

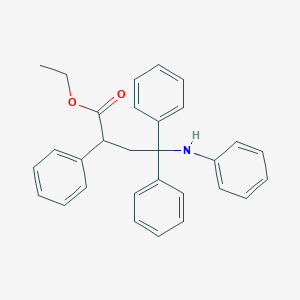
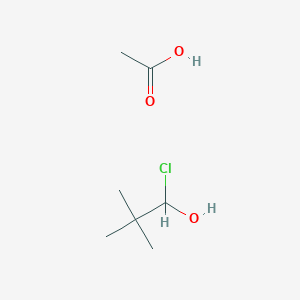
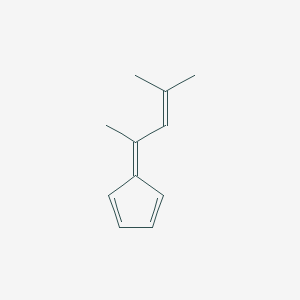
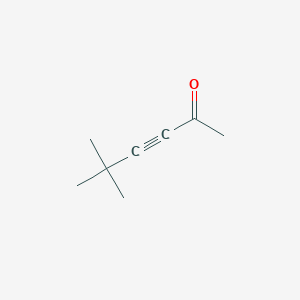
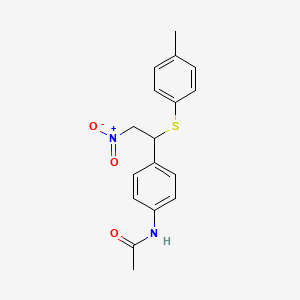
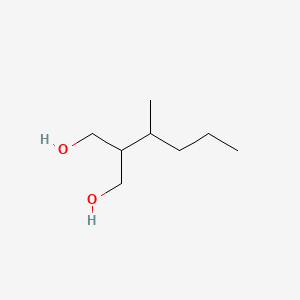
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
